molecular formula C20H22FN3O4S B3536027 N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide

N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide

Cat. No.: B3536027
M. Wt: 419.5 g/mol
InChI Key: NUDPJKOWIRIZLX-UHFFFAOYSA-N
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Description

N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Methylsulfonyl Group: This can be done using sulfonylation reactions, often employing reagents like methylsulfonyl chloride.

    Incorporation of the Pyrrolidinylcarbonyl Group: This step might involve the use of pyrrolidine and carbonylation reactions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool to study biological pathways and mechanisms.

    Medicine: As a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: In the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide would depend on its specific biological target. Typically, such compounds might:

    Bind to Enzymes: Inhibiting their activity.

    Modulate Receptors: Affecting signal transduction pathways.

    Interact with DNA/RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide
  • N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide

Uniqueness

N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as:

  • Increased Lipophilicity : Enhancing its ability to cross cell membranes.
  • Altered Metabolic Stability : Affecting its breakdown and elimination in the body.

Properties

IUPAC Name

2-(3-fluoro-N-methylsulfonylanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c1-29(27,28)24(16-8-6-7-15(21)13-16)14-19(25)22-18-10-3-2-9-17(18)20(26)23-11-4-5-12-23/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDPJKOWIRIZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide
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N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide
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N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide
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N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide
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N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide
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N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide

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